molecular formula C20H26N4O2 B15294563 Hexamidine-d12 Dihydrochloride

Hexamidine-d12 Dihydrochloride

Cat. No.: B15294563
M. Wt: 366.5 g/mol
InChI Key: OQLKNTOKMBVBKV-DDYHUIDZSA-N
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Description

Hexamidine-d12 Dihydrochloride is a stable isotope-labeled derivative of hexamidine dihydrochloride, where twelve hydrogen atoms are replaced by deuterium (²H) . Its molecular formula is C₂₀D₁₂H₁₄N₄O₂·2HCl, with a molecular weight of 366.52 g/mol . The compound is primarily utilized in pharmaceutical and biomedical research, particularly in studies related to amyloidosis, Alzheimer’s disease, and memory/cognition disorders . The deuterium labeling enhances its utility in quantitative mass spectrometry and pharmacokinetic studies, enabling precise tracking of metabolic pathways and drug interactions .

Key properties include:

  • Purity: >95% (HPLC) .
  • Isotopic Enrichment: 12 deuterium atoms at specific positions, as confirmed by its SMILES notation .
  • Applications: Used as an internal standard in analytical workflows and as a reference material in toxicology studies .

Properties

Molecular Formula

C20H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

4-[6-(4-carbamimidoylphenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexoxy]benzenecarboximidamide

InChI

InChI=1S/C20H26N4O2/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24)/i1D2,2D2,3D2,4D2,13D2,14D2

InChI Key

OQLKNTOKMBVBKV-DDYHUIDZSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)C(=N)N)C([2H])([2H])C([2H])([2H])OC2=CC=C(C=C2)C(=N)N

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N

Origin of Product

United States

Preparation Methods

Hexamidine-d12 Dihydrochloride is synthesized from Hexamidine Dihydrochloride through a process of deuteration. This involves replacing the hydrogen atoms in the molecule with deuterium atoms. The preparation of Hexamidine Dihydrochloride itself involves the synthesis of Hexamidine, which is an aromatic diamidine. Hexamidine is primarily used as the diisethionate salt, but it was first synthesized as the dihydrochloride salt . The preparation of Hexamidine Dihydrochloride from Hexamidine diisethionate involves a simple acid addition reaction .

Chemical Reactions Analysis

Hexamidine-d12 Dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexamidine-d12 Dihydrochloride belongs to the dihydrochloride salt family, characterized by the addition of two hydrochloric acid (HCl) molecules to a base compound. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) HCl Content Key Applications Isotopic Labeling
This compound C₂₀D₁₂H₁₄N₄O₂·2HCl 366.52 2 HCl Amyloid research, Alzheimer’s studies Yes (d12)
Levocetirizine Dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 461.81 2 HCl Antihistamine (allergy treatment) No
Trientine Dihydrochloride C₆H₁₈N₄·2HCl 219.16* 2 HCl Wilson’s disease (copper chelation) No
Putrescine Dihydrochloride C₄H₁₂N₂·2HCl 161.07 2 HCl Biogenic amine analysis No
Pseudothiourea Dihydrochloride C₅H₁₄N₃S·2HCl 231.17 2 HCl Restricted (sensitizing agent) No

*Trientine dihydrochloride molecular weight inferred from empirical formula.

Key Differentiators :

Isotopic Labeling : Hexamidine-d12 is unique among dihydrochlorides due to its deuterium substitution, which is absent in therapeutic analogs like levocetirizine or trientine . This feature is critical for mass spectrometry-based assays .

Therapeutic vs. Research Use : Unlike levocetirizine (clinical antihistamine) or trientine (chelating drug), Hexamidine-d12 is exclusively employed in preclinical research .

Solubility and Stability: Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochlorides due to increased ionic interactions . For example, Hexamidine-d12’s solubility in deionized water is enhanced by its two HCl groups, similar to putrescine dihydrochloride .

Table 2: Analytical and Stability Profiles

Compound Name Solubility (Water) Stability in Solution Key Analytical Method
This compound High (deuterated form) Stable at -20°C HPLC-MS/MS
Ranitidine Dihydrochloride Moderate Light-sensitive HPLC-UV
Diphenhydramine Hydrochloride High Hygroscopic Acid Dye Technique

Research Findings and Practical Notes

Isotopic Interference: Hexamidine-d12’s deuterium labeling avoids spectral overlap in mass spectrometry, unlike non-deuterated dihydrochlorides like pseudothiourea derivatives .

Impurity Profiles : Hexamidine-d12 Impurity A Hydrochloride (a common byproduct) must be monitored via HPLC to ensure >95% purity in research applications .

Common Mistakes to Avoid

  • Misinterpreting HCl Content : Confusing dihydrochloride (2 HCl) with hydrochloride (1 HCl) salts can lead to incorrect solubility or dosage calculations .
  • Overlooking Isotopic Effects: Assuming Hexamidine-d12 behaves identically to non-deuterated hexamidine in biological assays may introduce errors in kinetic studies .

Biological Activity

Hexamidine-d12 dihydrochloride, a deuterated form of hexamidine, is an aromatic diamidine known for its antimicrobial properties. This article explores the biological activity of this compound, focusing on its efficacy against various pathogens, its pharmacological effects, and relevant case studies.

  • Molecular Formula : C22H18D12Cl2N4O6
  • Molecular Weight : 529.48 g/mol
  • CAS Number : 1562066-98-1

Hexamidine functions primarily as an antimicrobial agent. It exhibits activity against a range of bacteria and fungi by disrupting cellular membranes and inhibiting nucleic acid synthesis. The compound's efficacy is attributed to its ability to bind to DNA and inhibit topoisomerase II, a crucial enzyme for DNA replication and transcription.

Bacterial Activity

Hexamidine has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa
  • Proteus spp.

In vitro studies have shown that hexamidine can effectively reduce bacterial load in infected tissues, particularly in cases involving multi-drug resistant strains .

Fungal Activity

Research indicates that hexamidine also possesses antifungal properties. It has been effective against various fungal pathogens, including Candida species, by disrupting membrane integrity and inhibiting fungal growth .

Toxicological Profile

The safety assessment of this compound reveals a favorable profile:

  • Skin Absorption : Hexamidine is poorly absorbed through human skin, reducing systemic exposure during topical applications .
  • Irritation Potential : Studies indicate minimal irritation when applied at therapeutic concentrations, with no significant adverse reactions reported in clinical trials .

Case Studies and Clinical Applications

  • Topical Antiseptic Use : Hexamidine has been utilized in various over-the-counter antiseptic formulations. A study involving 100 participants applying a 0.1% hexamidine solution showed no signs of irritation or sensitization after repeated exposure .
  • Dermatological Applications : In a clinical trial assessing the efficacy of hexamidine-containing creams for treating skin infections, patients exhibited significant improvement in symptoms with no adverse effects noted during the treatment period .
  • Sensitivity Reactions : There have been isolated reports of contact sensitization in patients with pre-existing skin conditions following the use of hexamidine products. However, these cases are rare and highlight the importance of monitoring individual responses to treatment .

Summary of Research Findings

Study TypeFindings
In Vitro AntimicrobialEffective against S. aureus, E. coli, P. aeruginosa, and Candida species
Skin Irritation StudyNo significant irritation observed at concentrations ≤ 0.1%
Clinical TrialSignificant improvement in skin infection symptoms without adverse effects
Sensitization ReportsRare cases of sensitization noted; monitoring recommended for at-risk populations

Q & A

Q. How should researchers address potential isotopic exchange in aqueous buffers during cell-based assays?

  • Methodological Answer : Pre-incubate buffers with excess deuterium oxide (D2_2O) to saturate exchangeable protons. Monitor exchange rates using 1^1H NMR time-course experiments. Use non-aqueous solvents (e.g., DMSO-d6_6) for critical experiments requiring isotopic stability .

Q. What safety protocols are essential for handling this compound in compliance with laboratory regulations?

  • Methodological Answer : Follow OSHA-compliant guidelines for handling powdered compounds, including PPE (gloves, lab coats, N95 masks) and fume hood use. Refer to SDS sheets for spill management (e.g., neutralization with inert adsorbents). Train personnel on emergency procedures for accidental exposure .

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